2,3-Dichlorobenzoyl chloride

Description

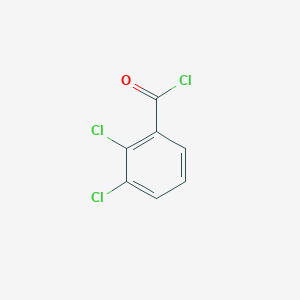

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONBWJSFMTXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062697 | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown solid; mp = 30-32 deg C; [MSDSonline] | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2905-60-4, 25134-08-1 | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50F21PS1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physical and chemical properties of 2,3-Dichlorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dichlorobenzoyl chloride, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₃Cl₃O.[1][2][3] It appears as a white or colorless to light yellow powder, lump, or clear liquid.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O[1][2][3][4] |

| Molecular Weight | 209.46 g/mol [1][2][3][4] |

| CAS Number | 2905-60-4[1][2][3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

| Thermal Properties | Value |

| Melting Point | 29-32 °C[4] |

| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[4], 140 °C at 14 mmHg[5] |

| Flash Point | 105.9 ± 22.3 °C[4] |

| Physical Properties | Value |

| Density | 1.5 ± 0.1 g/cm³[4] |

| Solubility | Soluble in Toluene[5] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through two main routes: the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent or the hydrolysis of 2,3-dichlorobenzotrichloride.

From 2,3-Dichlorobenzoic Acid

A common laboratory and industrial method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride.[1][6][7]

Experimental Protocol:

-

To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2,3-dichlorobenzoic acid and an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by the cessation of gas evolution).

-

After the reaction is complete, distill off the excess thionyl chloride.

-

The crude this compound can then be purified by vacuum distillation.

From 2,3-Dichlorobenzotrichloride

This method involves the controlled hydrolysis of 2,3-dichlorobenzotrichloride.[1][6]

Experimental Protocol:

-

2,3-Dichlorotoluene undergoes photochlorination to produce 2,3-dichlorobenzotrichloride.[6][7]

-

The resulting 2,3-dichlorobenzotrichloride is then hydrolyzed. A reactor is loaded with 2,3-dichlorobenzotrichloride and a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂).[1][6]

-

The mixture is heated to a temperature between 100 and 180 °C.[6][7]

-

Water is added dropwise to the heated mixture while maintaining the temperature.[1][6]

-

The reaction is allowed to proceed for several hours.[1]

-

The crude product is then purified by distillation to yield this compound.[1][6]

Caption: Synthesis pathways for this compound.

Chemical Reactivity and Applications

This compound is a reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions.

A significant application of this compound is in the synthesis of the anti-epileptic drug lamotrigine.[6][7] In this multi-step synthesis, it serves as a precursor to 2,3-dichlorobenzoyl cyanide.

Reaction with Cuprous Cyanide:

This compound is reacted with cuprous cyanide (CuCN) to form 2,3-dichlorobenzoyl cyanide. This reaction is a key step in the synthesis of lamotrigine.[6][7]

Experimental Protocol:

-

A reactor is charged with this compound and cuprous cyanide.[6]

-

The mixture is heated to approximately 160-165 °C and stirred for several hours.[6]

-

After cooling, a solvent such as toluene is added.[6]

-

The inorganic salts are removed by filtration.[6]

-

The solvent is removed from the filtrate by distillation under reduced pressure.[6]

-

The crude 2,3-dichlorobenzoyl cyanide is then purified by crystallization.[6]

Caption: Role of this compound in Lamotrigine synthesis.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[8][9][10] It may also cause respiratory irritation.[8]

Handling Precautions:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Keep away from incompatible materials.

-

Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place.[8][10]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its reactivity makes it a crucial building block in the synthesis of pharmaceuticals, most notably lamotrigine. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound AldrichCPR 2905-60-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 2905-60-4 [m.chemicalbook.com]

- 6. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2,3-Dichlorobenzoyl Chloride

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzoyl chloride, a significant chemical intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Properties of this compound

This compound is a reactive compound used in the synthesis of various pharmaceuticals and specialty chemicals. Its physical and chemical properties are critical for its application in further chemical reactions.

| Property | Value | Citations |

| Molecular Formula | C₇H₃Cl₃O | [1][2][3][4] |

| Molecular Weight | 209.46 g/mol | [1][2][4] |

| CAS Number | 2905-60-4 | [1][2] |

| Appearance | Yellow liquid or solid (powder to lump) | [5][6] |

| Melting Point | 30-32°C | [3] |

| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory and industrial-scale syntheses.

Method 1: From 2,3-Dichlorobenzoic Acid

This method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride.[2][7]

-

Materials: 2,3-dichlorobenzoic acid, thionyl chloride, inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2,3-dichlorobenzoic acid (0.2 mol) and an excess of newly distilled thionyl chloride (100 ml, 1.35 mol).[5]

-

Add a calcium chloride drying tube to the top of the condenser.[5]

-

Heat the mixture to reflux with stirring. The reaction is typically carried out for 21 hours.[5]

-

After the reaction is complete, distill off the unreacted thionyl chloride.[5]

-

The remaining crude product is then purified by vacuum distillation to yield this compound. The fraction is collected at 146-148 °C / 4.13 kPa.[5]

-

Method 2: Hydrolysis of 2,3-Dichlorobenzotrichloride

This industrial method involves the hydrolysis of 2,3-dichlorobenzotrichloride, often produced via photochlorination of 2,3-dichlorotoluene.[7][8]

-

Materials: 2,3-dichlorobenzotrichloride, water, zinc chloride (ZnCl₂) catalyst.

-

Procedure:

-

Load a reactor with 366.5 g of 2,3-dichlorobenzotrichloride (96.0% assay, 1.33 moles) and 1 g of ZnCl₂.[4][8]

-

Add 24.0 g of water dropwise to the reactor over 1 hour while maintaining the temperature at 160-165°C.[4][8]

-

Upon completion of the addition, the crude product is distilled to yield 247.9 g of this compound with a purity of 98.9% (GC assay).[4][8] The yield for this process is approximately 88.0%.[4][8]

-

Application in Synthesis: Preparation of Lamotrigine Intermediate

This compound is a key starting material for the synthesis of 2,3-dichlorobenzoyl cyanide, an intermediate in the production of the antiepileptic drug Lamotrigine.[5][7]

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

-

Materials: this compound, cuprous cyanide (CuCN), toluene.

-

Procedure:

-

A reactor is charged with 350.0 g of this compound (1.67 moles) and 200.0 g of cuprous cyanide.[7][8][9]

-

The mixture is heated to 160-165°C and stirred at this temperature for 7 hours.[7][8][9]

-

The reaction mixture is then cooled to 85°C, and 1200 ml of toluene is added.[7][8][9]

-

The mixture is stirred for 1 hour at 60°C, then cooled to 15°C to allow for the filtration of inorganic salts.[7][8][9]

-

Toluene is removed from the filtrate by distillation under reduced pressure at 55°C.[7][8][9]

-

The resulting crude product is crystallized from petroleum ether to give 323.3 g of 2,3-dichlorobenzoyl cyanide with a purity of 97.4%.[8][9]

-

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2,3-Dichlorotoluene to this compound, a key industrial manufacturing process.

Caption: Industrial synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 2905-60-4 [chemicalbook.com]

- 3. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 2905-60-4 [m.chemicalbook.com]

- 7. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 9. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

Structure and nomenclature of 2,3-Dichlorobenzoyl chloride

An In-Depth Technical Guide to 2,3-Dichlorobenzoyl Chloride For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. It covers the compound's fundamental structure, nomenclature, physicochemical properties, synthesis protocols, and significant reactions, with a focus on its application in the pharmaceutical industry.

Structure and Nomenclature

This compound is an acyl chloride derivative of benzoic acid, featuring two chlorine atoms substituted on the aromatic ring at positions 2 and 3. The presence of the reactive acyl chloride group makes it a valuable reagent for introducing the 2,3-dichlorobenzoyl moiety into various molecules.

Molecular Identifiers The compound is identified by several standard chemical registry numbers and notations.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2905-60-4[1][2] |

| Molecular Formula | C₇H₃Cl₃O[2][3][4] |

| Molecular Weight | 209.46 g/mol [2][3][4] |

| InChI Key | YBONBWJSFMTXLE-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl[1] |

| Synonyms | Benzoyl chloride, 2,3-dichloro-; 2,3-Dichlorobenzoylchloride[1][4] |

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white or light brown solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Physical State | White or light brown solid[1] |

| Melting Point | 29-32 °C[1][5] |

| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[5] 140 °C at 14 mmHg[6] |

| Density | 1.5 ± 0.1 g/cm³[5] |

| Flash Point | 105.9 ± 22.3 °C[5] |

| Solubility | Soluble in toluene[6] |

Synthesis of this compound

Several synthetic routes are employed for the preparation of this compound. A common and industrially significant method involves the hydrolysis of 2,3-dichlorobenzotrichloride. An alternative method is the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent like thionyl chloride.[2][7]

The workflow for synthesis via hydrolysis of 2,3-dichlorobenzotrichloride is illustrated below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2,3-Dichlorobenzotrichloride

This protocol is based on a documented industrial synthesis method.[8]

Materials:

-

2,3-Dichlorobenzotrichloride (366.5 g, 96.0% assay, 1.33 moles)

-

Zinc chloride (ZnCl₂) (1 g)

-

Water (24.0 g)

Procedure:

-

A suitable reactor is charged with 366.5 g of 2,3-dichlorobenzotrichloride and 1 g of zinc chloride.[8]

-

The mixture is heated to a temperature range of 160-165 °C.[8]

-

While maintaining the temperature, 24.0 g of water is added dropwise over a period of 1 hour.[8]

-

Upon completion of the addition, the crude product is purified by distillation.[8]

-

The final product, this compound, is collected, yielding 247.9 g with a purity of 98.9% as determined by GC analysis (Yield: 88.0%).[8]

Key Reactions and Applications

This compound is a crucial intermediate in the synthesis of pharmaceuticals, most notably the anti-epileptic drug Lamotrigine.[8][9] The primary reaction involves its conversion to 2,3-dichlorobenzoyl cyanide, a direct precursor to Lamotrigine.[7][10]

The reaction pathway for the synthesis of the key intermediate, 2,3-dichlorobenzoyl cyanide, is shown below.

Caption: Synthesis of 2,3-Dichlorobenzoyl cyanide.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This protocol details the conversion of this compound to its corresponding cyanide.[8]

Materials:

-

This compound (350.0 g, 1.67 moles)

-

Cuprous cyanide (200.0 g)

-

Toluene (1200 ml)

-

Petroleum ether

Procedure:

-

A reactor is loaded with 350.0 g of this compound and 200.0 g of cuprous cyanide.[8]

-

The reaction mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.[8]

-

After the reaction period, the mixture is cooled to 85 °C, and 1200 ml of toluene is added.[8]

-

The mixture is stirred for 1 hour at 60 °C and then cooled to 15 °C.[8]

-

Inorganic salts are removed by filtration.[8]

-

Toluene is distilled from the filtrate at 55 °C under reduced pressure.[8]

-

The crude product is crystallized from petroleum ether to yield 323.3 g of 2,3-dichlorobenzoyl cyanide with an assay of 97.4% (Yield: 94.2%).[7]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and is very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a corrosive-resistant container in a dry, dark place.[11]

References

- 1. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 2905-60-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 2905-60-4 [m.chemicalbook.com]

- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 8. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 11. 2905-60-4|2,3-Dichlorobenzoylchloride|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Solubility of 2,3-Dichlorobenzoyl Chloride in Toluene and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

2,3-Dichlorobenzoyl chloride is a solid at room temperature and is known to be soluble in a range of common organic solvents. The following table summarizes the available qualitative solubility information. It is important to note that "soluble" is a qualitative term, and the actual concentration for a saturated solution can vary significantly between different solvents.

| Solvent | Solubility | Reference(s) |

| Toluene | Soluble | [1][2] |

| Xylene | Soluble (in refluxing conditions) | [3] |

| Chlorobenzene | Soluble (in refluxing conditions) | [3] |

| Ethers | Soluble | |

| Alcohols | Soluble | |

| Chloroform | Sparingly Soluble | |

| Methanol | Slightly Soluble | |

| Water | Insoluble (reacts) |

Experimental Protocol for Quantitative Solubility Determination

The following is a robust gravimetric method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This protocol is adapted from standard laboratory procedures for solubility determination.[4][5][6]

Objective: To determine the solubility of this compound in a selected organic solvent (e.g., toluene) at a specified temperature in g/100 mL.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Inert gas (e.g., nitrogen or argon)

-

Filtration apparatus (e.g., syringe with a PTFE filter)

-

Pre-weighed, dry glass vials with airtight septa

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a series of glass vials.

-

To each vial, add an excess amount of this compound. An excess is ensured when undissolved solid remains after equilibration.

-

Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation. Gentle agitation is necessary to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a PTFE filter. This step is critical to avoid crystallization of the solute during transfer.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Record the exact weight of the vial containing the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is fully evaporated, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Record the final weight of the vial containing the dry solute.

-

-

Calculation:

-

Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the weight of the solvent by subtracting the weight of the dissolved solute from the total weight of the solution.

-

Express the solubility in g/100 mL of the solvent.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Synthetic Pathway from this compound to Lamotrigine

This compound is a crucial starting material in the industrial synthesis of Lamotrigine. The following diagram outlines a common synthetic route.[3][7][8][9]

References

- 1. This compound CAS#: 2905-60-4 [m.chemicalbook.com]

- 2. This compound | 2905-60-4 [amp.chemicalbook.com]

- 3. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 9. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthesis of 2,3-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 2,3-dichlorobenzoyl chloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document includes its melting and boiling points, alongside detailed experimental protocols for its synthesis.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and use in subsequent chemical reactions. The data, collated from various sources, are presented below.

| Property | Value | Conditions |

| Melting Point | 29 - 32°C | Ambient Pressure |

| Boiling Point | 140°C | 14 mmHg |

| Boiling Point | 257.2°C | 760 mmHg |

Note: The melting point is reported as a range, which is typical for chemical compounds and reflects minor variations in purity and experimental conditions. The boiling point is provided at both reduced and atmospheric pressure.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale and industrial-scale preparations.

Method 1: From 2,3-Dichlorobenzoic Acid and Thionyl Chloride

This method is a standard laboratory procedure for the conversion of a carboxylic acid to an acyl chloride.

Materials:

-

2,3-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene)

-

Reaction flask with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with 2,3-dichlorobenzoic acid.[1][2][3]

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. An inert solvent such as toluene can also be added.

-

Slowly heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, typically after several hours of reflux, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Method 2: Photochlorination of 2,3-Dichlorotoluene followed by Hydrolysis

This industrial-scale method involves the free-radical chlorination of the methyl group of 2,3-dichlorotoluene to form 2,3-dichlorobenzotrichloride, which is then hydrolyzed.[3]

Step 1: Photochlorination of 2,3-Dichlorotoluene

Materials:

-

2,3-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

UV light source (e.g., high-pressure mercury lamp)

-

Photochlorination reactor

Procedure:

-

Charge the photochlorination reactor with 2,3-dichlorotoluene.

-

Heat the reactor to a temperature between 60-140°C.

-

Initiate the flow of chlorine gas into the reactor while simultaneously irradiating the mixture with UV light.

-

Continue the reaction until the desired conversion to 2,3-dichlorobenzotrichloride is achieved, as monitored by gas chromatography (GC).

-

Once the reaction is complete, stop the chlorine flow and UV irradiation.

Step 2: Hydrolysis of 2,3-Dichlorobenzotrichloride

Materials:

-

2,3-Dichlorobenzotrichloride (from Step 1)

-

Water

-

Reaction vessel equipped for heating and distillation

Procedure:

-

Transfer the crude 2,3-dichlorobenzotrichloride to a suitable reactor.

-

Add a catalytic amount of a Lewis acid, such as zinc chloride.[1][4]

-

Heat the mixture to a temperature of approximately 160-165°C.[1][4]

-

Carefully add water dropwise to the heated mixture. The hydrolysis reaction will produce this compound and hydrogen chloride gas.

-

After the addition of water is complete, the crude product is purified by distillation under reduced pressure to yield this compound.[1][4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis of this compound starting from 2,3-dichlorotoluene.

Caption: Synthesis workflow for this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 2905-60-4 [chemicalbook.com]

- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 4. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Reactivity and Stability of 2,3-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzoyl chloride is a pivotal chemical intermediate, particularly in the synthesis of pharmaceuticals like lamotrigine.[1][2] Its reactivity, governed by the electrophilic acyl chloride group and influenced by the dichlorinated aromatic ring, dictates its utility and handling requirements. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols for its analysis, and visualizations of its core chemical transformations. Understanding these characteristics is crucial for optimizing synthetic routes, ensuring process safety, and maintaining product purity in drug development and other chemical industries.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white or light brown substance.[3] It is characterized by its high reactivity, particularly its sensitivity to moisture.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₃O | [5] |

| Molecular Weight | 209.46 g/mol | [5] |

| CAS Number | 2905-60-4 | [5] |

| Melting Point | 30-32 °C | [3][6] |

| Boiling Point | 140 °C at 14 mmHg | [7] |

| Appearance | White or light brown solid | [3] |

| Solubility | Soluble in Toluene | [7][8] |

Reactivity Profile

The reactivity of this compound is dominated by the acyl chloride functional group, a highly reactive acylating agent. The presence of two chlorine atoms on the benzene ring further influences the electrophilicity of the carbonyl carbon.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. This is the cornerstone of its synthetic utility. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Common nucleophilic reactions include:

-

Hydrolysis: Reaction with water to form 2,3-dichlorobenzoic acid. This reaction is rapid and is a primary consideration for the handling and storage of the compound.[9]

-

Alcoholysis/Phenolysis: Reaction with alcohols or phenols to yield the corresponding esters.

-

Aminolysis: Reaction with ammonia or amines to produce amides.

-

Cyanation: Reaction with a cyanide source, such as cuprous cyanide, to form 2,3-dichlorobenzoyl cyanide. This is a key step in the synthesis of lamotrigine.[1]

Solvolysis Kinetics

Stability

The stability of this compound is a critical factor in its storage, handling, and application in multi-step syntheses.

Hydrolytic Stability

Acyl chlorides are generally highly susceptible to hydrolysis, and this compound is no exception. It reacts with atmospheric moisture, leading to the formation of 2,3-dichlorobenzoic acid and hydrochloric acid.[9] Therefore, it must be stored under anhydrous conditions in tightly sealed containers.

Thermal Stability

While specific thermal decomposition studies such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not extensively reported in the literature, its synthesis protocols provide an indication of its thermal stability. The compound is typically purified by vacuum distillation at temperatures up to 160-165 °C, suggesting it is stable for short periods at these temperatures.[10][11] Prolonged heating at elevated temperatures, however, may lead to decomposition.

Experimental Protocols

Synthesis of this compound from 2,3-Dichlorobenzotrichloride

This protocol is adapted from a patented industrial process.[10]

Materials:

-

2,3-Dichlorobenzotrichloride

-

Zinc chloride (ZnCl₂) (catalyst)

-

Water

Procedure:

-

A reactor is charged with 2,3-dichlorobenzotrichloride and a catalytic amount of ZnCl₂.

-

The mixture is heated to 100 °C and then further heated to 160-165 °C.

-

Water is added dropwise to the reactor while maintaining the temperature at 160-165 °C. The addition time can vary from 1 to 7 hours.

-

After the addition is complete, the crude product is purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Determination of Hydrolysis Rate by Conductance Measurement

This is a general protocol for monitoring the hydrolysis of an acyl chloride.[6]

Principle: The hydrolysis of this compound produces hydrochloric acid, which increases the conductivity of the solution. The rate of reaction can be determined by monitoring the change in conductance over time.

Apparatus:

-

Conductivity meter and probe

-

Constant temperature bath

-

Reaction vessel

Procedure:

-

Prepare a solution of this compound in a suitable inert solvent (e.g., acetone).

-

Place a known volume of the solvent or a solvent-water mixture in the reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

-

Immerse the conductivity probe in the solvent.

-

Initiate the reaction by injecting a small, known amount of the this compound solution into the reaction vessel with vigorous stirring.

-

Record the conductance of the solution at regular time intervals until the reaction is complete (i.e., the conductance becomes constant).

-

The pseudo-first-order rate constant can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final conductance.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This is a general protocol for TGA.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can be used to determine the onset of thermal decomposition.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[3] It causes severe skin burns and eye damage.[3] It is also harmful if swallowed and very toxic to aquatic life.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from moisture and incompatible materials such as bases and oxidizing agents.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its reactivity is centered around nucleophilic acyl substitution, making it a valuable precursor for a wide range of compounds. However, its high reactivity also necessitates careful handling and storage to prevent hydrolysis and ensure safety. While specific quantitative data on its stability is limited, information from related compounds and its synthetic procedures provide a solid foundation for its effective use in research and development. Further studies focusing on its thermal decomposition pathways and detailed hydrolysis kinetics would be beneficial for process optimization and safety assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]

- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. asianpubs.org [asianpubs.org]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide to the Material Safety Data Sheet for 2,3-Dichlorobenzoyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals Chemical: 2,3-Dichlorobenzoyl chloride CAS No: 2905-60-4[1][2][3] Molecular Formula: C₇H₃Cl₃O[1][4][5]

This document provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, known hazards, and handling procedures, as compiled from various material safety data sheets.

Section 1: Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. This data is essential for safe handling, storage, and use in a laboratory setting.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 2905-60-4[1][2][3][4][5][6] |

| Molecular Weight | 209.46 g/mol [7][8] |

| Molecular Formula | C₇H₃Cl₃O[1][4][5][7][9] |

| Physical Property | Value |

| Appearance | White or light brown solid; may also appear as a colorless to light yellow powder, lump, or clear liquid[4][6][10] |

| Melting Point | 29-32 °C[5][6] |

| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[5] |

| 140 °C at 14 mmHg[6][10] | |

| Density | 1.5 ± 0.1 g/cm³[5] |

| Flash Point | 105.9 ± 22.3 °C[5] |

| Solubility | Soluble in Toluene[6][10] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][11][12] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[2][11] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation[11] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[4] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[6][8] |

GHS Pictograms: Corrosion; Exclamation Mark[8]

Signal Word: Danger[3][4][6][11]

Section 3: Toxicological Information

While detailed toxicological studies for this compound are not fully documented in publicly available safety data sheets, the primary hazards are identified as follows:

-

Dermatotoxin: Causes skin burns[4].

-

Toxic Pneumonitis: Inhalation may induce inflammation of the lungs[4].

-

Corrosive Effects: The product is a corrosive material. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus[2].

-

Inhalation Hazard: Material is destructive to the tissues of the mucous membranes and upper respiratory tract[11]. Symptoms can include coughing, shortness of breath, headache, and nausea[11].

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data cited in the material safety data sheets for this compound are not explicitly provided. The hazard classifications are typically derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

For instance:

-

Skin Corrosion/Irritation (e.g., OECD Test Guideline 404): This test typically involves applying the substance to the skin of a rabbit and observing for effects such as necrosis, erythema, and edema over a period of time.

-

Acute Oral Toxicity (e.g., OECD Test Guideline 401 or 420): This involves the administration of the substance to rats, usually via gavage, to determine the dose at which 50% of the test animals die (LD50).

-

Eye Damage/Irritation (e.g., OECD Test Guideline 405): This test involves applying the test substance to the eye of an animal (historically rabbits) and observing for effects on the cornea, iris, and conjunctiva.

Without access to the primary toxicological reports, the specific methodologies, such as the animal model, dosage, and observation periods, for this compound cannot be detailed here. Researchers should treat this chemical with the caution appropriate for a substance classified as causing severe skin burns, eye damage, and respiratory irritation[11][12].

Section 5: Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and emergency response for this compound.

References

- 1. kmpharma.in [kmpharma.in]

- 2. fishersci.com [fishersci.com]

- 3. kscl.co.in [kscl.co.in]

- 4. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]

- 6. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound, 97% - 2905-60-4 - Manufacturers & Suppliers in India [ottokemi.com]

- 9. fishersci.es [fishersci.es]

- 10. This compound CAS#: 2905-60-4 [m.chemicalbook.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Key Hazards and Toxicity of 2,3-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key hazards and available toxicity information for 2,3-Dichlorobenzoyl chloride (CAS No: 2905-60-4). The document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound. It consolidates data on chemical and physical properties, known health effects, reactivity hazards, and safe handling procedures. Due to the limited availability of specific toxicological studies on this compound, this guide also furnishes detailed, standardized experimental protocols based on OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for conducting necessary safety and toxicity assessments.

Chemical and Physical Properties

This compound is a halogenated monoaromatic compound.[1] It is a white or light brown solid at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 2905-60-4 | [1][2][3][4] |

| Molecular Formula | C₇H₃Cl₃O | [1][3][5][6] |

| Molecular Weight | 209.46 - 209.5 g/mol | [1][3][5][6] |

| Physical Description | White or light brown solid | [1] |

| Melting Point | 30-32 °C | [1] |

| Synonyms | Benzoyl chloride, 2,3-dichloro-; this compound | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are its corrosive nature and acute toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][7] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |

GHS Pictograms:

Signal Word: Danger[1][2][5][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, the available data and classifications indicate significant health risks upon exposure.

Acute Toxicity

| Route | Endpoint | Species | Value | Remarks | Reference |

| Oral | LD50 | Rat | >10,000 mg/kg | Behavioral: Somnolence (general depressed activity) | [3] |

Note: The reported LD50 value of >10,000 mg/kg appears inconsistent with the GHS classification of "Harmful if swallowed." Further investigation is warranted.

Skin and Eye Irritation/Corrosion

This compound is classified as causing severe skin burns and eye damage.[1][2][7] Contact with skin or eyes can lead to serious, irreversible damage.[7] It is considered a dermatotoxin, causing skin burns.[1]

Respiratory System Effects

Inhalation of this compound may cause respiratory irritation.[2][7] It can be destructive to the tissues of the mucous membranes and upper respiratory tract, with symptoms including coughing, shortness of breath, headache, and nausea.[7] Inhalation may also lead to toxic pneumonitis, an inflammation of the lungs.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no data available to classify this compound regarding its carcinogenic, mutagenic, or reproductive effects.[2][7]

Reactivity and Stability

-

Reactivity: This compound reacts with water, generating heat and gases.[7] It can also react with some metals upon exposure to water, releasing highly flammable/explosive hydrogen gas.[7]

-

Chemical Stability: The product is stable under normal handling and storage conditions.[7]

-

Conditions to Avoid: Moisture, heat, sparks, and flames.[7]

-

Incompatible Materials: Strong bases, alcohols, oxidizing agents, and water.[7]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can generate carbon oxides and hydrogen chloride.[7]

Experimental Protocols

Due to the limited specific toxicological data for this compound, the following section details standardized methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols are provided as a reference for researchers designing studies to assess the toxicity of this or similar compounds.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute oral toxicity of a substance.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used.[8]

-

Housing and Fasting: Animals are housed individually. Food is withheld overnight before administration of the test substance.[8]

-

Dose Administration: The substance is administered as a single dose by oral gavage.[8] Dosing is performed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is chosen based on a preliminary sighting study.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[8]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD 431)

This in vitro test is used to assess the potential of a chemical to cause skin corrosion.

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.

-

Application: The test chemical is applied topically to the RhE tissue.

-

Exposure: Tissues are exposed to the chemical for a defined period.

-

Viability Assessment: After exposure, the viability of the tissues is determined using a cell viability assay (e.g., MTT assay).

-

Classification: A chemical is identified as corrosive if it causes a significant decrease in cell viability below a certain threshold.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

Caption: Sequential approach for acute eye irritation/corrosion testing.

Methodology:

-

Weight-of-Evidence Analysis: Before in vivo testing, a thorough review of existing data is conducted to assess the potential for eye irritation or corrosion.[7][9]

-

Animal Selection: The albino rabbit is the preferred species.[7][9] Animals are examined for pre-existing eye defects before the study.[7][9]

-

Dose Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[7][10] The other eye serves as a control.[7][10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] Ocular lesions (in the cornea, iris, and conjunctiva) are scored.[10]

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[10]

Aquatic Toxicity Testing

To assess the environmental hazard, aquatic toxicity is evaluated on organisms representing different trophic levels.

Caption: Standard aquatic toxicity testing workflow.

Methodologies:

-

Acute Toxicity to Fish (OECD 203): The median lethal concentration (LC50) is determined, which is the concentration that kills 50% of the test fish within a 96-hour exposure period.[11]

-

Acute Toxicity to Daphnia (OECD 202): The median effective concentration (EC50) for immobilization is determined after a 48-hour exposure.[11]

-

Toxicity to Algae (OECD 201): The EC50, the concentration causing a 50% reduction in growth or growth rate, is determined over a 72-hour period.[11]

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[2][7] Avoid breathing dust, fumes, or vapors.[7] Do not get in eyes, on skin, or on clothing.[2]

-

Storage: Store in a cool, dry, well-ventilated area.[7][12] Keep the container tightly closed and protected from moisture.[2][7] Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[7][12]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] Seek immediate medical attention.[7]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the skin with plenty of water.[7] Seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[7] Seek immediate medical attention.[7]

Conclusion

This compound is a hazardous chemical that requires careful handling due to its corrosive properties and potential for acute toxicity. While there is a significant lack of comprehensive toxicological data for this specific compound, the available information strongly indicates that it poses a considerable risk to human health and the environment. Researchers and professionals must adhere to strict safety protocols when handling this substance. The standardized OECD testing guidelines provided in this document offer a framework for generating the necessary data to perform a thorough risk assessment. It is strongly recommended that further toxicological studies be conducted to fully characterize the hazard profile of this compound.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. delltech.com [delltech.com]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. oecd.org [oecd.org]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 2,3-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information and detailed protocols for the proper management of 2,3-Dichlorobenzoyl chloride (CAS No: 2905-60-4), a key intermediate in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

This compound is a corrosive solid that requires careful handling.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O[1][3][4] |

| Molecular Weight | 209.46 g/mol [2][5][6] |

| Appearance | White to light yellow or light brown solid[1][2][7] |

| Melting Point | 30-32 °C[2][5] |

| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[5] |

| Flash Point | 105.9 ± 22.3 °C[5] |

| Density | 1.5 ± 0.1 g/cm³[5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

-

Corrosive: Causes severe skin burns and eye damage.[1][2][6][8][9][10][11]

-

Irritant: May cause respiratory irritation.[8][9] It is also a lachrymator, meaning it can cause tearing.[8]

-

Harmful if Swallowed: Poses a risk of acute toxicity if ingested.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this chemical. The following diagram outlines the recommended PPE ensemble.

Caption: Recommended Personal Protective Equipment for handling this compound.

Safe Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure risk.

-

Work Area Preparation:

-

Chemical Handling:

-

Post-Handling Procedures:

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

Storage Conditions

-

Keep containers securely sealed to prevent moisture contact, as the substance is moisture-sensitive.[8][12]

-

Store away from incompatible materials and foodstuffs.[1]

-

Protect containers from physical damage and check regularly for leaks.[1]

The following flowchart illustrates the logical steps for appropriate storage.

Caption: Logical workflow for the proper storage of this compound.

Incompatible Materials

Avoid contact with the following substances to prevent hazardous reactions:

-

Oxidizing agents[8]

-

Metals (may produce flammable hydrogen gas)[1]

-

Aluminum and galvanized containers should not be used.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart.[1][8][9] Seek immediate medical attention.[1][8][9] |

| Skin Contact | Immediately flush the affected area with large amounts of water, using a safety shower if available.[1] Remove all contaminated clothing.[1][8] Continue flushing and seek immediate medical attention.[1][8] |

| Inhalation | Remove the individual to fresh air and keep them warm and at rest.[1][8] If not breathing, provide artificial respiration.[1][8] Seek immediate medical attention.[1][8] Inhalation may cause delayed lung edema.[1] |

| Ingestion | Rinse mouth with water.[1][8] Do NOT induce vomiting.[1][8][9] Seek immediate medical attention.[1][8][9] |

Spill Response Protocol

-

Evacuate: Clear all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For minor spills, use dry, inert absorbent material (e.g., sand or earth) and avoid generating dust.[1][8]

-

Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][8]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident according to your institution's protocols.

The spill response workflow is visualized below.

Caption: Step-by-step workflow for responding to a this compound spill.

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.

-

Waste Collection: Place waste in a suitable, clearly labeled container.[1]

-

Regulatory Compliance: Disposal must be conducted at an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[1][8][9]

-

Professional Disposal: Chemical waste generators must consult with hazardous waste disposal experts to ensure complete and accurate classification and disposal.[9][13]

Transportation

For shipping purposes, this compound is classified as a corrosive solid.

-

Proper Shipping Name: CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (this compound)[1][9]

-

Hazard Class: 8 (Corrosive materials)[6]

-

Packaging: Must be transported in approved containers, such as lined metal or plastic drums, as recommended by the manufacturer.[1]

This guide is intended to provide comprehensive information for the safe management of this compound. Always refer to the most current Safety Data Sheet (SDS) for this chemical and adhere to your institution's specific safety protocols.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kmpharma.in [kmpharma.in]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]

- 6. This compound AldrichCPR 2905-60-4 [sigmaaldrich.com]

- 7. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chembk.com [chembk.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Schotten-Baumann Reaction with 2,3-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a versatile and widely used method for the synthesis of amides and esters.[1][2][3] It typically involves the acylation of an amine or alcohol with an acyl chloride or anhydride in the presence of a base.[1][3] This reaction is particularly significant in pharmaceutical and medicinal chemistry for the creation of stable amide bonds in a variety of molecular scaffolds.[4] The use of a biphasic system, consisting of an organic solvent and an aqueous basic solution, is a common feature of the Schotten-Baumann conditions.[2] The base serves to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards product formation.[4]

This document provides detailed application notes and a general protocol for conducting the Schotten-Baumann reaction using 2,3-dichlorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug Lamotrigine.

Reaction Mechanism and Workflow

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction can be broken down into three main steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (or oxygen of the alcohol) attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the attacking nucleophile to the base present in the reaction medium.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group, resulting in the formation of the corresponding N-substituted-2,3-dichlorobenzamide. The base neutralizes the HCl byproduct.[4]

A general workflow for the Schotten-Baumann reaction is depicted below.

The underlying chemical transformation is illustrated in the following diagram.

Experimental Protocol

This protocol provides a general procedure for the synthesis of an N-aryl-2,3-dichlorobenzamide via the Schotten-Baumann reaction. A classic example involves the reaction of aniline with benzoyl chloride.[1] The following is an adaptation for this compound.

Materials:

-

This compound

-

Substituted Aniline (or other primary/secondary amine)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2) or Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Amine Solution: In a flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in dichloromethane (approximately 10-20 mL per gram of aniline).

-

Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 equivalents) to the aniline solution.

-

Addition of Acyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The yield and purity of the final product are dependent on the specific substrates and reaction conditions. Below is a table summarizing typical quantitative data for Schotten-Baumann reactions.

| Parameter | Typical Value/Range | Notes |

| Reactant Ratio | ||

| Amine/Alcohol | 1.0 equivalent | Limiting reagent. |

| This compound | 1.0 - 1.2 equivalents | A slight excess may be used to ensure complete conversion of the amine/alcohol. |

| Base (e.g., NaOH) | 2.0 - 3.0 equivalents | To neutralize the HCl produced and maintain basic conditions. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial addition is often performed at low temperatures to control the exothermic reaction. |

| Reaction Time | 2 - 8 hours | Varies depending on the reactivity of the amine/alcohol. |

| Yield | 60 - 90% | Highly dependent on the specific substrates and purification method. For example, the synthesis of N-phenylbenzamide has been reported with a yield of 80%. |

Characterization Data:

The final product should be characterized by standard analytical techniques. For example, for N-(2,3-dichlorophenyl)benzamide :

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The N-H proton will appear as a singlet, typically downfield. |

| ¹³C NMR | Carbonyl carbon will appear around δ 165 ppm. Aromatic carbons will be in the range of δ 120-140 ppm. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product should be observed, along with isotopic patterns characteristic of the chlorine atoms. |

| Melting Point | A sharp melting point indicates a pure compound. |

Note: Specific spectral data should be acquired for each synthesized compound and compared with literature values if available.

Applications in Drug Development

The amide bond is a fundamental component of many pharmaceuticals. The Schotten-Baumann reaction provides a reliable method for the synthesis of amide-containing molecules that are intermediates or active pharmaceutical ingredients (APIs). The use of this compound in this reaction is particularly relevant for the synthesis of compounds with a dichlorophenyl moiety, a common feature in various bioactive molecules. For instance, this reaction is a key step in the synthesis of Lamotrigine, an anticonvulsant drug.

Safety Precautions

-

This compound is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction can be exothermic, especially during the addition of the acyl chloride. Proper temperature control is crucial.

-

Sodium hydroxide is a strong base and should be handled with care.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

By following this detailed protocol and considering the safety precautions, researchers can effectively utilize the Schotten-Baumann reaction for the synthesis of N-substituted-2,3-dichlorobenzamides for various applications in research and drug development.

References

Application Notes and Protocols for the Esterification of 2,3-Dichlorobenzoyl Chloride with Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,3-dichlorobenzoate esters through the esterification of 2,3-dichlorobenzoyl chloride with a range of primary, secondary, and phenolic alcohols. The resulting esters are valuable intermediates in organic synthesis and play a significant role in the development of pharmaceuticals.

Introduction